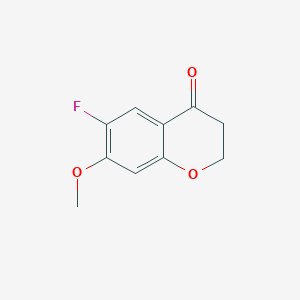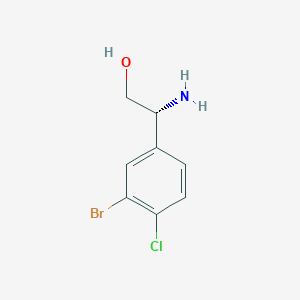
O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine: is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to a hydroxylamine moiety. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of hydroxamic acids and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine typically involves the protection of hydroxylamine with a tert-butyldimethylsilyl group. This can be achieved by reacting hydroxylamine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in an organic solvent like methylene chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine can undergo various chemical reactions, including:
Cleavage Reactions: The TBS group can be cleaved under acidic or fluoride ion conditions to yield the free hydroxylamine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine moiety can be replaced or modified.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine moiety under basic conditions.
Major Products:
Cleavage: Free hydroxylamine and tert-butyldimethylsilyl alcohol.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
Scientific Research Applications
O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine exerts its effects involves the cleavage of the TBS group to release the active hydroxylamine moiety. This moiety can then participate in various chemical reactions, such as nucleophilic substitution or addition reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
O-(tert-Butyldimethylsilyl)hydroxylamine: Similar in structure but lacks the but-2-YN-1-YL group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a similar TBS protecting group but is used in different synthetic applications.
Uniqueness: O-(4-((Tert-butyldimethylsilyl)oxy)but-2-YN-1-YL)hydroxylamine is unique due to its specific combination of the TBS protecting group and the but-2-YN-1-YL moiety, which provides distinct reactivity and stability characteristics .
Properties
Molecular Formula |
C10H21NO2Si |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
O-[4-[tert-butyl(dimethyl)silyl]oxybut-2-ynyl]hydroxylamine |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-9-7-6-8-12-11/h8-9,11H2,1-5H3 |
InChI Key |
WBNYTNLVWNLDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)



![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)

![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
